N-(4-méthoxyphényl)-4,5-dihydro-1,3-thiazol-2-amine

Vue d'ensemble

Description

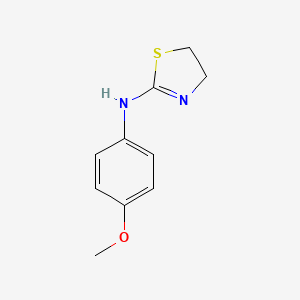

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the thiazole ring

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

Industry: It can be used in the development of materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Similar compounds have been reported to target epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor-2 (vegfr-2) in the treatment of triple-negative cancer . These receptors play a crucial role in cell proliferation and angiogenesis, respectively.

Mode of Action

It’s likely that it interacts with its targets (egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in cellular processes such as cell proliferation and angiogenesis.

Biochemical Pathways

Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to downstream effects such as reduced cell growth and angiogenesis .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

Based on its potential targets, it may inhibit cell proliferation and angiogenesis, which could potentially be beneficial in the treatment of diseases such as cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-methoxyaniline with a thioamide under acidic conditions. One common method includes the cyclization of 4-methoxyaniline with thiourea in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and solvents that facilitate the cyclization reaction can also be explored to improve the overall production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole or tetrahydrothiazole derivatives.

Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Comparaison Avec Des Composés Similaires

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:

Similar Compounds:

Uniqueness:

- The presence of the methoxy group on the phenyl ring enhances its electron-donating properties, which can influence the compound’s reactivity and interaction with biological targets.

- The dihydrothiazole ring provides a unique structural framework that can be exploited for the development of novel therapeutic agents.

Activité Biologique

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

The compound is synthesized through standard organic chemistry methods involving thiazole derivatives. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:

1. Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine exhibits notable anticancer properties. A study reported that related thiazole derivatives showed moderate to potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from to for the most effective compounds . These compounds were found to inhibit tubulin polymerization and disrupt microtubule dynamics, crucial for cancer cell division.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Lines |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901, MCF-7, HeLa |

| N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | TBD | TBD |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Coating magnetic nanoparticles with the thiazole derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The study highlighted that the compound could penetrate bacterial membranes effectively .

Table 2: Antibacterial Activity of Thiazole-Coated Nanoparticles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

3. Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity as well. Compounds structurally related to N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine have been tested in animal models for their efficacy against seizures induced by pentylenetetrazole (PTZ). Some derivatives demonstrated effective doses significantly lower than standard treatments .

The mechanisms underlying the biological activity of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involve:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics necessary for mitosis .

- Membrane Interaction : Its lipophilic nature allows it to interact with bacterial membranes effectively, leading to cell lysis and death .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : In vitro studies demonstrated that thiazole compounds could induce cell cycle arrest in cancer cells at the G2/M phase.

- Antimicrobial Efficacy : Research on magnetic nanoparticles functionalized with thiazole derivatives showed a marked reduction in bacterial viability in vitro.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOIFJBMNPJTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971674 | |

| Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56242-67-2 | |

| Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56242-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC157319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-ANISIDINO)-2-THIAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.